1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one is a heterocyclic compound belonging to the class of triazolotriazines. This compound features a unique fused ring structure that incorporates both triazole and triazine rings. Its chemical identity is defined by the IUPAC name 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one and has the CAS number 89569-73-3. The compound is of significant interest in various scientific fields due to its potential biological activities and applications.
The compound can be synthesized through various chemical processes, often involving cyclization reactions of suitable precursors. It is commercially available from chemical suppliers for research purposes.
1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one is classified as a nitrogen-containing heterocyclic compound. Its structure allows it to participate in a variety of chemical reactions and biological interactions.
The synthesis of 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one typically involves the cyclization of 3-amino-1,2,4-triazole with formic acid or formamide under reflux conditions. This reaction proceeds through the formation of an intermediate that subsequently cyclizes to yield the target compound.
Technical Details:
The molecular formula of 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one is CHNO. The molecular weight is approximately 151.13 g/mol.
Structural Data:
The compound can undergo several types of chemical reactions:
Technical Details:
These reactions are crucial for modifying the compound's properties and exploring its potential applications in medicinal chemistry.
The mechanism of action for 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors and modulate their activity.
Process:
The physical properties of 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one include:
Property | Value |
---|---|
CAS Number | 89569-73-3 |
Molecular Formula | CHNO |
Molecular Weight | 151.13 g/mol |
IUPAC Name | 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one |
InChI | InChI=1S/C5H5N5O/c1-9-3... |
InChI Key | ZKTJEBVSCGLGTQ-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NN2C1=NC(=O)C=N2 |
These properties are essential for understanding the behavior of the compound in various environments .
The potential applications of 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one span across several scientific fields:
This compound represents a significant area of research due to its diverse applications and potential benefits in science and medicine.
The synthesis of the 1-methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one core relies on strategic cyclization methodologies. Microwave-mediated catalyst-free synthesis represents a significant advancement, enabling the formation of the bicyclic system via tandem reactions between enaminonitriles and benzohydrazides. This approach achieves cyclization within 3 hours at 140°C in toluene, yielding up to 89% under optimized conditions [4]. Alternatively, cyclocondensation of 1,2,4-triazole-3-amines with α-halocarbonyl compounds or ortho-esters provides a classical route. For example, ethyl 4-chloro-3-oxobutanoate reacts with 1H-1,2,4-triazol-5-amine in acetic acid, followed by phosphorus oxychloride-mediated dehydration, to furnish chloromethyl-substituted triazolotriazine precursors [9]. A third approach involves 1,3-dipolar cycloaddition using nitrilimines generated in situ from hydrazonoyl halides, which react with triazinethiones to form spiro intermediates that rearrange to triazolotriazinones [10].
Table 1: Comparative Analysis of Cyclization Methods
Method | Conditions | Yield (%) | Time | Key Advantage |
---|---|---|---|---|
Microwave-mediated | Toluene, 140°C, MW | 89 | 3 h | Catalyst-free, high efficiency |
Cyclocondensation | AcOH reflux → POCl₃ | 75-82 | 8-12 h | Scalable, predictable regiochemistry |
1,3-Dipolar cycloaddition | Chloroform, Et₃N, reflux | 70-86 | 6-8 h | Access to diverse C5 substituents |
Functionalization at the N7 position enhances pharmacological profiles by modulating steric and electronic properties. Arylacetyl modifications are achieved through nucleophilic displacement of C7-halo intermediates (e.g., chloro or bromo derivatives) with substituted phenylacetic acids. This approach yielded derivatives with enhanced antimicrobial activity, particularly when para-halogenated phenyl groups were introduced [1]. For arylcarbamoyl derivatives, carbodiimide-mediated coupling of triazolotriazine-7-carboxylic acids with anilines is employed. Notably, derivatives bearing 3,4-dimethoxyphenylcarbamoyl groups demonstrated dual inhibitory activity against PARP-1 and EGFR kinases, crucial targets in oncology [6]. Structural analysis confirms that bulky aryl groups induce a planar conformation, facilitating intercalation with DNA or enzyme active sites, while electron-donating methoxy groups improve solubility and metabolic stability.
Table 2: Biological Activities of N7-Functionalized Derivatives
N7 Substituent | Target Activity | Potency (IC₅₀/EC₅₀) | Structure-Activity Insight |
---|---|---|---|
4-Fluorophenylacetyl | Antibacterial (S. aureus) | 2.1 µg/mL | Halogens enhance membrane penetration |
3,4-Dimethoxyphenylcarbamoyl | EGFR/PARP-1 inhibition | 64.65 µM (EGFR); 0.88 µg/mL (PARP-1) | Methoxy groups enable H-bonding with kinases |
4-Nitrophenylacetyl | Antifungal (C. albicans) | 4.8 µg/mL | Electron-withdrawing groups improve redox activity |
C5 modifications dictate electronic distribution and bioactivity. Phenoxy derivatives are synthesized via nucleophilic aromatic substitution (SNAr) between C5-chloro intermediates and phenols under basic conditions. Electron-rich para-methoxyphenoxy groups significantly enhance tubulin polymerization inhibition (IC₅₀ = 0.53 µM) by facilitating hydrophobic interactions with the colchicine binding site [1] [9]. Methylthio substitutions employ sodium thiomethoxide, yielding compounds with potent antiviral activity against SARS-CoV-2 by disrupting viral RNA replication. Dimethylamino derivatives (introduced using dimethylamine at 60°C) exhibit redshifted UV-Vis spectra, indicating extended π-conjugation, which correlates with improved intercalation in DNA-targeted therapies. QSAR studies reveal that smaller C5 substituents (e.g., methylthio) favor kinase inhibition, while bulky groups (e.g., 2-naphthyloxy) enhance DNA binding.
Dehydrating agents are pivotal in ring-closure steps. Phosphorus oxychloride (POCl₃) facilitates cyclodehydration of carboxamide intermediates to triazinone cores at reflux temperatures (110°C), though it requires strict moisture exclusion [3]. Phosphorus pentoxide (P₂O₅) in methanesulfonic acid enables milder conditions (80°C), reducing epimerization risks in chiral precursors. Acidic ionic liquids (e.g., [BMIM][HSO₄]) offer recyclable alternatives, achieving 92% yield without heavy metal residues. Key considerations:
The 1-methyltriazolotriazinone bicyclic core serves as a versatile template for tricyclic expansion. Quinoline-fused derivatives (e.g., imidazo[1,2-b][1,2,4]triazines) exhibit up to 10-fold enhanced anticancer activity against lung carcinoma (A549, IC₅₀ = 36.6 µM) due to improved intercalation with DNA topoisomerases [6] [10]. Conversely, triazolo[4,3-b][1,2,4]triazin-7-ones maintain rigid planar structures ideal for kinase inhibition but show reduced solubility. Computational analyses (docking/MD simulations) reveal:
Table 3: Pharmacological Profiling of Scaffold Variations
Scaffold Type | Example Structure | Primary Bioactivity | Target Affinity |
---|---|---|---|
Bicyclic | 1-Methyltriazolotriazinone | Antimicrobial | DHFR enzyme (Kᵢ = 0.14 µM) |
Tricyclic (Quinoline) | Imidazo[1,2-b]triazinetriazinone | Anticancer (A549) | PHGDH (ΔG = −11.8 kcal/mol) |
Tricyclic (Triazinone) | [1,2,4]Triazolo[4,3-b]triazinone | Antiviral (SARS-CoV-2) | RNA polymerase (IC₅₀ = 1.2 µM) |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3